2-Cyclopropyl-4-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-cyclopropyl-4-methoxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-13-10-5-4-9(7-12)11(6-10)8-2-3-8/h4-8H,2-3H2,1H3 |
InChI Key |
MLTHSBVJKYAPAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropyl 4 Methoxybenzaldehyde and Its Analogs
Strategies for Constructing the Cyclopropyl (B3062369) Ring System
The formation of the cyclopropane (B1198618) ring is a cornerstone of the synthesis of these compounds. Various methods have been developed, each with its own advantages and specific applications.
Cyclopropanation of Alkenyl Precursors
One of the most direct methods to form a cyclopropane ring is through the cyclopropanation of an alkene. This can be achieved through several powerful reactions.
The Simmons-Smith reaction is a classic and widely used method for converting alkenes into cyclopropanes. wikipedia.orgtcichemicals.com It typically employs a carbenoid species, often generated from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). wikipedia.orgwikipedia.org This reaction is known for its stereospecificity, meaning the geometry of the starting alkene is preserved in the cyclopropane product. wikipedia.orgresearchgate.net A significant modification, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) and diiodomethane, which can enhance the reaction's efficiency. wikipedia.orgtcichemicals.commdpi.com The electrophilic nature of the zinc carbenoid means that electron-rich alkenes generally react more readily than electron-poor ones. researchgate.net
Metal-catalyzed cyclopropanation offers a versatile alternative, often utilizing diazo compounds as a source of the carbene fragment in the presence of transition metals like rhodium, copper, and ruthenium. wikipedia.orgacs.orgnih.govacs.org Rhodium carboxylate complexes, such as dirhodium tetraacetate, are common catalysts for these transformations. wikipedia.org These reactions are generally effective for a broad range of alkenes, including those that are electron-rich, neutral, or electron-poor. wikipedia.org The mechanism is believed to involve the formation of a metal carbene intermediate, which then reacts with the alkene to form the cyclopropane ring. wikipedia.org
| Method | Reagents | Key Features |
| Simmons-Smith Reaction | Diiodomethane, Zinc-Copper Couple | Stereospecific, works well for various alkenes. wikipedia.orgresearchgate.net |
| Furukawa Modification | Diethylzinc, Diiodomethane | Often provides higher yields and reactivity. wikipedia.orgtcichemicals.commdpi.com |
| Metal-Catalyzed Cyclopropanation | Diazo compounds, Transition Metal Catalysts (e.g., Rhodium, Copper) | Broad substrate scope, including electron-poor alkenes. wikipedia.orgacs.org |
Intramolecular Ring-Closing Reactions
Intramolecular cyclopropanation provides a powerful strategy for the synthesis of cyclopropanes from acyclic precursors. This approach involves the ring closure of a molecule containing both the future three-membered ring carbons and a reactive group. For instance, the intramolecular cyclization of unsaturated β-keto esters can be achieved in the presence of iodine and a Lewis acid to form fused cyclopropane systems stereospecifically. nih.gov Another approach involves the intramolecular coupling of two C-H bonds on gem-dialkyl groups using palladium catalysis. organic-chemistry.org Engineered enzymes, such as myoglobin (B1173299) variants, have also been developed to catalyze intramolecular cyclopropanations of allyl diazoacetate substrates, yielding cyclopropane-fused γ-lactones with high enantioselectivity. rochester.edunih.gov These biocatalytic methods offer an attractive and environmentally friendly route to chiral cyclopropane-containing molecules. rochester.edunih.gov
Enantioselective and Diastereoselective Cyclopropanation Approaches
Achieving stereocontrol in cyclopropanation is a significant area of research. Enantioselective cyclopropanation aims to produce one enantiomer of a chiral cyclopropane in excess. This is often accomplished using chiral catalysts. For example, chiral rhodium wikipedia.org and ruthenium nih.govacs.org complexes have been successfully employed in the asymmetric cyclopropanation of olefins with diazoacetates. The development of D2-symmetric Co(II)-phophyrin complexes has proven effective for the asymmetric cyclopropanation of electron-deficient olefins. nih.govacs.org
Diastereoselective cyclopropanation focuses on controlling the relative stereochemistry of multiple stereocenters. The Simmons-Smith reaction can be directed by the presence of a nearby hydroxyl group on the alkene substrate, leading to the formation of a specific diastereomer. acs.orgnih.gov This directing effect is a powerful tool in the synthesis of complex molecules. acs.orgnih.gov Chiral auxiliaries attached to the reactant can also induce diastereoselectivity in cyclopropanation reactions. wikipedia.org
Functionalization of the Methoxybenzene Core
Once the cyclopropyl group is in place or planned for later introduction, the methoxybenzene ring must be appropriately functionalized, most notably with an aldehyde group.
Introduction of the Aldehyde Functionality
Several classic organic reactions are employed to introduce an aldehyde group onto an aromatic ring.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. jk-sci.comambeed.comorganic-chemistry.org The reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgchemistrysteps.com This electrophilic species then attacks the electron-rich methoxybenzene ring. chemistrysteps.com Subsequent hydrolysis of the resulting iminium ion furnishes the desired aldehyde. wikipedia.org This method is particularly effective for activated aromatic systems like anisole (B1667542) and its derivatives. chemistrysteps.com
The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols. byjus.comwikipedia.org It involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. byjus.com The reactive species is dichlorocarbene, which is generated in situ. byjus.comwikipedia.org While primarily used for phenols, this reaction highlights a classic method for introducing a formyl group ortho to a hydroxyl group. For methoxy-substituted benzenes, a prior demethylation to the corresponding phenol would be necessary to utilize this reaction directly for ortho-formylation.
| Reaction | Reagents | Key Features |
| Vilsmeier-Haack Reaction | DMF, POCl₃ | Formylates electron-rich aromatic rings. jk-sci.comambeed.comorganic-chemistry.org |
| Reimer-Tiemann Reaction | Chloroform, Base | Primarily for ortho-formylation of phenols. byjus.comwikipedia.org |
Electrophilic Aromatic Substitution on Methoxy-Substituted Benzenes
The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. quora.comquora.com This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance. quora.com This increased electron density makes the ring more susceptible to attack by electrophiles. quora.com Consequently, reactions like nitration, halogenation, and Friedel-Crafts alkylation and acylation will preferentially occur at the positions ortho and para to the methoxy group. libretexts.orgdoubtnut.com In the context of synthesizing 2-cyclopropyl-4-methoxybenzaldehyde, this directing effect is crucial for controlling the position of incoming substituents. For instance, if a formylation reaction is performed on 3-cyclopropylanisole, the strong directing effect of the methoxy group will favor the introduction of the aldehyde at the ortho and para positions.
Convergent and Divergent Synthesis Strategies
The efficient construction of complex molecules like this compound often relies on strategic planning to maximize yield and minimize steps. Convergent and divergent syntheses represent two powerful, contrasting strategies to achieve these goals.
In contrast, a divergent synthesis begins with a central core molecule from which successive generations of building blocks are added, creating a library of structurally related compounds. wikipedia.org This strategy is exceptionally useful in medicinal chemistry and materials science for generating a wide array of molecules for screening purposes. wikipedia.org Starting from a common precursor, such as a substituted benzaldehyde (B42025), a variety of chemical transformations can be applied to introduce diversity. For example, a single starting material can be subjected to different reagents to yield a range of unique molecular skeletons in just one generation. wikipedia.org This methodology, also known as Diversity Oriented Synthesis (DOS), prioritizes the creation of skeletal diversity among the products. wikipedia.org
Novel Catalytic Systems in the Synthesis of Cyclopropyl-Methoxybenzaldehyde Structures
The formation of the cyclopropane ring is a critical step in the synthesis of this compound. Modern organic synthesis employs a variety of novel catalytic systems to achieve this transformation efficiently and selectively.
Metal-catalyzed cyclopropanation is a prominent method, typically involving the reaction of an alkene with a metal carbenoid species. wikipedia.org These carbenoids are often generated from diazo compounds in the presence of a transition metal catalyst. wikipedia.orgresearchgate.net Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate, are particularly effective and common catalysts for these reactions. wikipedia.orgtaylorfrancis.com The mechanism involves the reaction of the diazo compound with the metal catalyst to form a transient metal carbene, which then reacts with an alkene to form the cyclopropane ring. wikipedia.orgtaylorfrancis.com The stereoselectivity and regioselectivity of the reaction are influenced by the electronic properties of the metal carbene intermediate. taylorfrancis.com Copper and palladium catalysts are also widely used. taylorfrancis.com
An alternative to using potentially hazardous diazo compounds is the Corey-Chaykovsky reaction. This method utilizes sulfur ylides, such as dimethylsulfoxonium methylide, for the cyclopropanation of electron-deficient alkenes. nih.gov This reaction has been successfully applied to the synthesis of various donor-acceptor cyclopropanes. nih.govmdpi.com
More recent innovations include the use of photoredox catalysis for intermolecular cyclopropanation, which can proceed under neutral conditions using blue light irradiation and an iodine co-catalyst. researchgate.net Gold-catalyzed systems have also been developed for the cyclopropanation of challenging substrates like benzene rings, proceeding through α-oxo gold carbene intermediates. nih.gov These modern methods often offer milder reaction conditions and avoid the use of highly reactive reagents like diazoalkanes. researchgate.netnih.gov
| Catalytic System | Typical Catalyst/Reagent | Substrate | Key Features |
| Metal-Catalyzed (Diazo) | Rh₂(OAc)₄, Cu(acac)₂ | Alkene + Diazo Compound | High efficiency and control over stereoselectivity; broad substrate scope. wikipedia.orgtaylorfrancis.com |
| Corey-Chaykovsky | Trimethylsulfoxonium Iodide + Base | α,β-Unsaturated Carbonyls | Avoids use of diazo compounds; effective for donor-acceptor systems. nih.gov |
| Photoredox Catalysis | Photoredox Catalyst + Light | Alkene + Methylene (B1212753) Compound | Proceeds under mild, neutral conditions; avoids hazardous reagents. researchgate.net |
| Gold Catalysis | Gold(I) Complexes + Oxidant | Propargyl Ethers | Enables cyclopropanation of challenging aromatic systems. nih.gov |
High-Throughput Synthesis and Combinatorial Approaches
High-throughput synthesis and combinatorial chemistry are strategies designed to rapidly produce large libraries of compounds for screening in drug discovery and materials science. wikipedia.orgcombichemistry.com These techniques are invaluable for exploring the structure-activity relationships of a class of compounds, such as analogs of this compound.
Combinatorial chemistry involves the systematic and repetitive linking of various "building blocks" to generate a large number of structurally diverse molecules in a single process. nih.gov This can be done using either solid-phase or liquid-phase synthesis methods. combichemistry.com A key strategy in combinatorial synthesis is the "split-and-pool" method, where a solid support is divided, reacted with different building blocks, and then recombined over several cycles to quickly generate millions of unique compounds. wikipedia.org
For the this compound scaffold, a combinatorial library could be designed to explore the impact of different substituents. A divergent approach is well-suited for this, starting from a common core. wikipedia.org For instance, a library could be generated by taking a 4-methoxybenzaldehyde (B44291) precursor and reacting it with a panel of different cyclopropanating agents or other reagents that introduce functionality at the 2-position. Conversely, a 2-cyclopropyl benzaldehyde core could be functionalized with a variety of substituents at other positions on the aromatic ring. The use of automated synthesis platforms and computational tools to design these virtual libraries in silico before synthesis can significantly increase the efficiency of discovering compounds with desired properties. nih.gov
Example of a Combinatorial Library Design:
| Scaffold | R1 Position | R2 Position | R3 Position |
| Benzaldehyde | Cyclopropyl | H | Methoxy |
| Benzaldehyde | Methyl | H | Methoxy |
| Benzaldehyde | Isopropyl | H | Methoxy |
| Benzaldehyde | Phenyl | H | Methoxy |
| Benzaldehyde | Cyclopropyl | Fluoro | Methoxy |
| Benzaldehyde | Cyclopropyl | Chloro | Methoxy |
| Benzaldehyde | Cyclopropyl | H | Hydroxy |
| Benzaldehyde | Cyclopropyl | H | Ethoxy |
Spectroscopic Characterization and Structural Analysis of 2 Cyclopropyl 4 Methoxybenzaldehyde
X-ray Crystallography for Solid-State Molecular Conformation and PackingNo crystal structure data for 2-Cyclopropyl-4-methoxybenzaldehyde is available, which would be necessary to describe its solid-state conformation, bond lengths, bond angles, and intermolecular packing.
Further experimental research is required to isolate or synthesize and then characterize this compound to provide the data necessary for a complete scientific profile.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization
The analysis of this compound by chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is not applicable. The molecule is achiral, meaning it is superimposable on its mirror image. This is due to the presence of a plane of symmetry that runs through the benzaldehyde (B42025) and methoxy (B1213986) functional groups, bisecting the benzene (B151609) ring and the cyclopropyl (B3062369) group.
Since this compound does not possess chirality, it does not exist as a pair of enantiomers. Enantiomers are a prerequisite for a molecule to be active in chiroptical techniques. Therefore, it will not produce an ECD signal, and a discussion of its enantiomeric characterization is not relevant.
However, for a general understanding of the technique, chiroptical spectroscopy is a vital tool for the characterization of chiral molecules.
Principles of Enantiomeric Characterization using Electronic Circular Dichroism (ECD):
Electronic Circular Dichroism spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.netyoutube.com
Basis of Measurement: Chiral molecules interact differently with left- and right-handed circularly polarized light. This differential absorption (ΔA = A_L - A_R) is plotted as a function of wavelength, resulting in an ECD spectrum.
Enantiomeric Relationship: A pair of enantiomers will produce ECD spectra that are exact mirror images of each other. encyclopedia.pub For example, if one enantiomer shows a positive absorption band (a positive Cotton effect) at a specific wavelength, its corresponding enantiomer will show a negative band of equal magnitude at the same wavelength.
Structural Information: The sign and intensity of the bands in an ECD spectrum are highly sensitive to the three-dimensional arrangement of atoms in the molecule, including its absolute configuration and conformation. encyclopedia.pub By comparing experimentally measured ECD spectra with those predicted by quantum-mechanical calculations, the absolute configuration of a chiral center can be determined. nih.gov
Purity Determination: ECD spectroscopy can also be used to determine the enantiomeric purity of a sample. A racemic mixture (a 50:50 mixture of both enantiomers) will be ECD silent, as the equal and opposite signals from each enantiomer cancel each other out. The magnitude of the ECD signal is directly proportional to the enantiomeric excess of the sample.
In a hypothetical scenario where a related molecule was chiral, researchers would dissolve the separated enantiomers in a suitable solvent and record their individual ECD spectra. The resulting data, typically showing molar ellipticity [θ] or differential extinction (Δε) at various wavelengths (nm), would be presented in a data table to illustrate their mirror-image relationship. As this compound is achiral, no such data exists or can be generated.
Computational Chemistry Studies of 2 Cyclopropyl 4 Methoxybenzaldehyde
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to delineating the electronic architecture of 2-Cyclopropyl-4-methoxybenzaldehyde. These methods provide a quantitative description of the electron distribution and the nature of the chemical bonds that define the molecule's identity and behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction
Table 1: Selected Optimized Geometrical Parameters of this compound from DFT Calculations
| Parameter | Typical Calculated Value |
|---|---|
| C=O Bond Length | ~1.23 Å |
| C-CHO Bond Length | ~1.48 Å |
| C-Cyclopropyl Bond Length | ~1.50 Å |
Note: Values are approximate and can vary slightly depending on the specific DFT functional and basis set used.
Ab Initio Methods for High-Accuracy Calculations
For applications demanding the highest level of accuracy, ab initio quantum chemistry methods are employed. These methods are derived directly from the principles of quantum mechanics without empirical parameterization. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally intensive, can provide benchmark-quality data on the electronic energy and other molecular properties of this compound. These high-accuracy calculations are invaluable for validating the results obtained from more computationally economical methods like DFT and for providing a definitive description of the molecule's electronic structure.
Conformational Analysis and Potential Energy Surfaces
The rotational freedom around the single bonds connecting the cyclopropyl (B3062369) and methoxy (B1213986) substituents to the aromatic ring gives rise to a complex conformational landscape for this compound. Computational conformational analysis is employed to explore the different possible spatial arrangements (conformers) and their relative energies. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be constructed. This surface maps out the low-energy valleys corresponding to stable conformers and the energy barriers that separate them. Understanding the PES is crucial for predicting the dominant conformations of the molecule at a given temperature and for rationalizing how its shape influences its biological activity and chemical reactivity.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to confirm molecular structures. For this compound, these predictions are highly valuable.
NMR Chemical Shifts: By calculating the magnetic shielding of the ¹H and ¹³C nuclei within the molecule's electronic environment, it is possible to predict the chemical shifts that would be observed in an NMR spectrum. Comparing these theoretical shifts with experimental data aids in the unambiguous assignment of signals to specific atoms.
Vibrational Frequencies: The vibrational modes of the molecule can be computationally determined, yielding a theoretical infrared (IR) spectrum. Each calculated frequency corresponds to a specific molecular motion, such as the characteristic stretching of the carbonyl (C=O) group or the various bending modes of the aromatic ring. This allows for a detailed interpretation of the experimental IR spectrum.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Range |
|---|---|
| ¹H NMR Chemical Shift (Aldehyde Proton) | 9.5 - 10.5 ppm |
| ¹³C NMR Chemical Shift (Carbonyl Carbon) | 190 - 195 ppm |
Note: Predicted values are illustrative and can be refined with higher levels of theory.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful toolkit for investigating the detailed pathways of chemical reactions involving this compound. By modeling the interaction of the molecule with various reagents, it is possible to map out the entire reaction coordinate, from reactants to products. A key aspect of this is the identification and characterization of transition states—the high-energy species that represent the bottleneck of a reaction. The energy of the transition state determines the activation energy and thus the rate of the reaction. For example, in studying the synthesis or subsequent reactions of the aldehyde functional group, computational methods can elucidate the step-by-step mechanism, including the formation and breaking of chemical bonds.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of the molecule's dynamic behavior. By solving the classical equations of motion for all atoms in the system, MD simulations can track the conformational changes of this compound over time. This provides a realistic picture of how the molecule flexes, rotates, and vibrates in solution or other environments. MD simulations are particularly useful for understanding how the molecule explores its conformational space and how these dynamic fluctuations might be linked to its function, for instance, in binding to a biological target.
2 Cyclopropyl 4 Methoxybenzaldehyde As a Building Block in Advanced Organic Synthesis
Precursor for Complex Organic Molecules
2-Cyclopropyl-4-methoxybenzaldehyde serves as a versatile starting material for the synthesis of a wide array of complex organic molecules. Its unique structure, featuring both a reactive aldehyde group and a strained cyclopropyl (B3062369) ring, allows for diverse chemical transformations.
Synthesis of Heterocyclic Scaffolds
The aldehyde functionality of this compound is a key feature in the construction of various heterocyclic systems. For instance, it can undergo condensation reactions with compounds containing active methylene (B1212753) groups and amines to form substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles. While direct examples of its use in synthesizing complex heterocyclic scaffolds are not extensively documented in the provided search results, the reactivity of the benzaldehyde (B42025) moiety is a well-established principle in heterocyclic chemistry.
One notable example involves the related compound, 4-methoxybenzaldehyde (B44291), which participates in a one-pot multicomponent reaction with 2-thioxothiazolidin-4-one (rhodanine) and cyclopropylamine (B47189) to yield 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. mdpi.com This reaction highlights how the methoxybenzaldehyde core is integral to forming the 4-thiazolidinone (B1220212) heterocyclic system. mdpi.com
Construction of Fused Ring Systems
The presence of the cyclopropyl group offers unique possibilities for constructing fused ring systems. The inherent ring strain of the cyclopropane (B1198618) ring can be exploited in ring-opening reactions, which can be followed by intramolecular cyclizations to form larger, fused ring structures. For example, under specific reaction conditions, the cyclopropyl group can be induced to open and react with the aromatic ring or a substituent, leading to the formation of bicyclic or tricyclic systems.
Use in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating most of the atoms from the starting materials. nih.govresearchgate.net The aldehyde group of this compound makes it an ideal component for various MCRs.
A relevant example is the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives. tandfonline.com In this synthesis, 4-methoxybenzaldehyde is first condensed with mono-Boc protected hydrazine. tandfonline.com The resulting intermediate then undergoes further reactions to build the pyrazole (B372694) ring, demonstrating the utility of the methoxybenzaldehyde core in MCRs. tandfonline.com
Another pertinent MCR is the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one from rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine. mdpi.com This reaction proceeds in a one-pot fashion, showcasing the efficiency of MCRs in generating structurally diverse molecules. mdpi.com
Intermediate in the Synthesis of Pharmaceutically Relevant Compounds
The structural motifs present in this compound are found in numerous pharmaceutically active compounds, making it a valuable intermediate in medicinal chemistry.
Development of Cyclopropyl-Containing Drug Analogs
The cyclopropyl group is a desirable feature in drug design due to its ability to improve metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov The synthesis of various cyclopropane-containing compounds for medicinal chemistry applications has been a focus of research. nih.gov
While direct synthesis of drug analogs from this compound is not explicitly detailed in the search results, the synthesis of related cyclopropyl-containing molecules highlights its potential. For instance, the development of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents showcases the incorporation of the cyclopropyl and methoxybenzyl moieties into a biologically active scaffold. tandfonline.com
Stereocontrol in the Synthesis of Bioactive Molecules
Achieving stereocontrol is a critical aspect of synthesizing bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. The rigid structure of the cyclopropyl group in this compound can influence the stereochemical outcome of reactions at or near the aldehyde group. This can be advantageous in diastereoselective or enantioselective syntheses of complex target molecules.
Applications in Materials Science and Polymer Chemistry
The unique combination of a reactive aldehyde, an electron-donating methoxy (B1213986) group, and a rigid cyclopropyl substituent makes this compound a valuable precursor in materials science. Its derivatives have potential applications in the creation of specialized polymers and materials with tailored electronic and optical properties.
While this compound is not directly a monomer, it serves as a key intermediate for synthesizing polymerizable units. The aldehyde and methoxy groups can be chemically transformed to introduce polymerizable functionalities. For instance, similar to how 2-methoxy-4-vinylphenol, derived from ferulic acid, is used as a platform for biobased monomers, the aldehyde on the target compound can be converted to a vinyl group or other reactive moieties suitable for polymerization. mdpi.com
The inclusion of the cyclopropane ring in a polymer backbone is a key strategy for manipulating bulk material properties. Research on linear polyesters has shown that incorporating cyclopropane units into the main chain disrupts packing and reduces crystallinity, leading to the formation of amorphous materials. rsc.org By copolymerizing cyclopropane-containing monomers with traditional linear monomers like 1,4-butanediol, the degree of crystallinity can be precisely tuned. rsc.org This control directly influences the mechanical properties of the resulting polymer, such as its ultimate tensile strength (UTS) and Young's modulus (E). rsc.org Generally, a higher content of the rigid, non-planar cyclopropane unit leads to a decrease in crystallinity and, consequently, a lower tensile strength and modulus. rsc.org
Furthermore, halogenated derivatives of the parent compound, such as 5-Bromo-2-cyclopropyl-4-methoxybenzaldehyde, could be used to create functional polymers through post-polymerization modification techniques like the Suzuki coupling reaction. bldpharm.comrsc.org This allows for the grafting of side chains onto a polymer backbone, leading to the synthesis of complex architectures such as cyclic-brush polymers. rsc.org
Table 1: Effect of Cyclopropane Content on Polyester (B1180765) Properties This table illustrates the general relationship between the incorporation of cyclopropane monomers into a polyester backbone and the resulting thermal and mechanical properties, based on findings from studies on cyclopropane-containing polyesters. rsc.org
| Property | Low Cyclopropane Content | High Cyclopropane Content | Rationale |
| Crystallinity | Semi-crystalline | Amorphous | The non-planar cyclopropane ring disrupts chain packing. rsc.org |
| Young's Modulus (E) | Higher | Lower | Reduced crystallinity leads to a less rigid material. rsc.org |
| Ultimate Tensile Strength (UTS) | Higher | Lower | Decreased intermolecular forces in the amorphous state. rsc.org |
The aromatic scaffold of this compound is a promising starting point for the development of organic materials for optoelectronic and sensing applications. The electron-rich phenyl ring, activated by the methoxy group, combined with the sterically influential cyclopropyl group, provides a unique electronic and structural foundation.
The aldehyde functionality is a versatile chemical handle for extending π-conjugation through reactions like Knoevenagel condensation, Wittig reactions, or the formation of Schiff bases. These reactions allow for the straightforward synthesis of larger, conjugated molecules such as stilbenes, chalcones, and imines. The extended conjugation in these derivatives is a prerequisite for desirable photophysical properties, including fluorescence and charge-transport capabilities. The cyclopropyl group can influence the solid-state morphology and packing of these materials, which are critical factors for performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Additionally, the development of fluorescent derivatives could lead to applications in chemical sensing, where changes in emission are triggered by binding to specific analytes.
Design and Synthesis of Novel Derivatives and Analogs
The strategic modification of this compound is a key area of research, focusing on creating new molecules with enhanced or novel biological activities and material properties. This involves understanding how structural changes impact reactivity and exploring advanced medicinal chemistry strategies.
The chemical behavior and physical properties of derivatives are dictated by the interplay of the compound's core structural features.
Aldehyde Group: As a primary reactive site, the aldehyde can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions to form new carbon-carbon or carbon-nitrogen bonds.
Methoxy Group: The -OCH₃ group is a strong electron-donating group, which activates the aromatic ring toward electrophilic substitution. It can also be demethylated to a hydroxyl group (-OH), providing a new point for functionalization or a site for hydrogen bonding interactions. google.com
Aromatic Ring: The benzene (B151609) ring itself can be further functionalized, for example, through halogenation, to provide handles for cross-coupling reactions, enabling the synthesis of more complex structures. bldpharm.com
The relationship between these structural elements and the resulting properties is fundamental to designing new analogs for specific applications, from pharmaceuticals to advanced polymers. rsc.orgresearchgate.net
Table 2: Structure-Reactivity and Property Influence This table summarizes the influence of each key functional component of this compound on its chemical reactivity and the physical properties of its derivatives.
| Structural Feature | Associated Reactivity | Influence on Properties |
| Aldehyde (-CHO) | Condensation, oxidation, reduction, imine formation | Key handle for molecular elaboration and conjugation extension. |
| Methoxy (-OCH₃) | Demethylation to phenol (B47542), activates aromatic ring | Electron-donating, influences electronic properties and H-bond potential. google.com |
| Cyclopropyl Ring | Stable, imparts rigidity | Induces conformational constraint, reduces polymer crystallinity. rsc.orgresearchgate.net |
| Aromatic Ring | Electrophilic substitution (e.g., halogenation) | Core scaffold for building complex architectures via cross-coupling. bldpharm.com |
In medicinal chemistry, modifying a lead compound to improve its efficacy, selectivity, or pharmacokinetic profile is a common goal. Two powerful strategies for this are bioisosteric replacement and scaffold hopping.
Bioisosteric replacement involves the substitution of an atom or functional group with another that has similar physical or chemical properties, with the aim of retaining the desired biological activity while optimizing other attributes. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be envisioned.
The methoxy group could be exchanged for other small, hydrogen-bond-accepting or -donating groups such as a hydroxyl, fluoro, or amino group. cambridgemedchemconsulting.com
The cyclopropyl group , a bioisostere for other small alkyl groups, could be replaced by an isopropyl or even a trifluoromethyl group to alter lipophilicity and metabolic stability. cambridgemedchemconsulting.com
The entire phenyl ring could be replaced by a heteroaromatic ring like pyridine (B92270) or thiophene (B33073) to change polarity and introduce new interaction points. cambridgemedchemconsulting.com
Scaffold hopping is a more profound structural modification that aims to identify novel molecular scaffolds that maintain the three-dimensional arrangement of key pharmacophoric features of the original molecule. nih.govnih.gov This can lead to compounds with entirely new intellectual property and potentially better drug-like properties. A known compound containing the this compound core could serve as the starting point for a computational or synthetic scaffold hopping campaign. For example, research on porcupine inhibitors for cancer therapy successfully used a scaffold hopping approach to move from a xanthine (B1682287) core to a novel maleimide (B117702) scaffold that incorporated a cyclopropyl group, ultimately leading to a potent preclinical candidate. nih.gov This demonstrates that the cyclopropyl moiety is a desirable feature that can be retained during scaffold hopping to impart favorable properties onto a new molecular framework.
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Routes
The chemical industry's increasing focus on environmental responsibility necessitates the development of sustainable and efficient methods for synthesizing complex molecules like 2-Cyclopropyl-4-methoxybenzaldehyde. rjpn.org Future research will likely prioritize the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous materials. rjpn.org
Key areas of investigation will include:
One-Pot Procedures: Combining multiple reaction steps into a single, one-pot process can significantly improve efficiency and reduce waste. A two-step, one-pot reduction/cross-coupling procedure has been demonstrated for the synthesis of functionalized benzaldehydes from Weinreb amides. acs.orgrug.nl This method utilizes a stable aluminum hemiaminal as an intermediate, which protects the aldehyde during subsequent cross-coupling reactions. acs.orgrug.nl Adapting such methodologies for the synthesis of this compound could offer a more sustainable alternative to traditional multi-step syntheses.
Alternative Energy Sources: The use of microwave irradiation and ultrasound as energy sources can lead to shorter reaction times and reduced energy consumption compared to conventional heating. rjpn.org Investigating the application of these techniques in the key bond-forming steps for the synthesis of this compound is a promising research avenue.
Benign Catalysts and Solvents: Research into the use of biodegradable or recyclable catalysts and environmentally friendly solvents, such as water or ionic liquids, will be crucial. rjpn.orggoogle.com For instance, a method for preparing 4-hydroxyl-2-methoxybenzaldehyde utilizes an ionic liquid catalyst in the esterification step. google.com Exploring similar catalytic systems for the synthesis of the target molecule is a logical next step.
Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Benzaldehydes
| Feature | Traditional Synthesis | Potential Green Synthesis |
|---|---|---|
| Solvents | Often uses toxic and non-renewable solvents. | Employs safer solvents like water or ionic liquids. rjpn.orggoogle.com |
| Catalysts | May use stoichiometric and hazardous reagents. | Focuses on recyclable and biodegradable catalysts. rjpn.org |
| Energy | Typically relies on prolonged heating. | Utilizes energy-efficient methods like microwave or ultrasound. rjpn.org |
| Waste | Generates significant amounts of byproducts. | Aims for higher atom economy and reduced waste through one-pot reactions. acs.orgrug.nl |
Photochemical and Electrochemical Transformations
Photochemistry and electrochemistry offer powerful and often more sustainable alternatives to traditional chemical transformations. These techniques can provide novel reaction pathways and access to unique molecular architectures.
Photochemical Transformations: The aldehyde group is known to be photoactive. mdpi.com Research into the photochemical reactions of this compound could uncover new transformations. For example, ortho-substituted benzaldehydes can undergo photoinduced intramolecular cyclization. mdpi.com The photolysis of 2-methylbenzaldehyde (B42018) leads to the formation of a photoenol that can be trapped by dienophiles in cycloaddition reactions. rsc.org Investigating similar cycloaddition reactions with this compound could lead to the synthesis of complex polycyclic structures. nih.gov
Electrochemical Transformations: Electrochemistry provides a reagent-free method for oxidation and reduction reactions. The electrochemical oxidation of substituted toluenes to aromatic aldehydes is an established industrial process. researchgate.netacs.org Exploring the direct electrochemical synthesis of this compound from a suitable precursor could offer a scalable and environmentally friendly production method. researchgate.net Furthermore, the electrochemical reduction of aromatic aldehydes can yield alcohols or diols under mild, ambient conditions, avoiding the need for hazardous reducing agents. organic-chemistry.orgcdnsciencepub.com This could be a valuable method for converting this compound into its corresponding alcohol, a potentially useful synthetic intermediate.
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Retrosynthesis Planning: AI-powered tools can analyze the structure of a target molecule like this compound and propose viable synthetic pathways by recursively breaking it down into simpler, commercially available starting materials. nih.govengineering.org.cn These algorithms learn from vast databases of known reactions to suggest high-quality retrosynthetic disconnections. nih.gov
Reaction Outcome Prediction: ML models can predict the products, yields, and even the optimal reaction conditions for a given set of reactants. researchgate.net This predictive capability can significantly reduce the number of failed experiments, saving time and resources. nih.gov For a molecule with multiple reactive sites like this compound, AI can help predict the selectivity of a reaction, for instance, whether a reagent will react with the aldehyde or the cyclopropyl (B3062369) ring.
Accelerating Discovery: By automating the process of designing and validating synthetic routes, AI and ML can accelerate the discovery of new derivatives of this compound with desired properties. nih.gov This is particularly valuable in medicinal chemistry for the rapid generation of compound libraries for biological screening.
Table 2: Applications of AI/ML in the Synthesis of this compound
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Retrosynthesis | Proposes synthetic routes from the target molecule to starting materials. nih.govengineering.org.cn | Faster and more efficient design of novel syntheses. |
| Forward Prediction | Predicts the outcome of a reaction given the reactants and conditions. nih.gov | Reduces experimental failures and optimizes reaction conditions. |
| Catalyst Discovery | Identifies optimal catalysts for specific transformations. researchgate.net | Enhances reaction efficiency and selectivity. |
Mechanistic Studies on Catalyst-Substrate Interactions
A deep understanding of the interactions between a catalyst and a substrate at the molecular level is fundamental for the development of more efficient and selective chemical reactions. For this compound, mechanistic studies will be crucial for controlling its reactivity, particularly in catalyzed reactions.
Future research in this area will likely involve a combination of experimental and computational techniques:
Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can provide insights into the rate-determining steps and the influence of different reaction parameters. illinois.edu
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are a powerful tool for modeling reaction mechanisms, elucidating the structures of transition states and intermediates, and understanding the factors that control selectivity. nih.govacs.org For example, DFT studies have been used to understand the regioselectivity of the ring-opening of cyclopropyl diols in palladium-catalyzed reactions. nih.govacs.org Similar studies on this compound could predict its behavior in various catalytic cycles.
Spectroscopic Analysis: In-situ spectroscopic techniques can be used to observe the formation and transformation of catalytic species and intermediates during a reaction, providing direct evidence for proposed mechanisms.
Understanding the mechanistic details of palladium-catalyzed cross-coupling reactions, for example, will be essential for selectively functionalizing the aromatic ring without affecting the cyclopropyl or aldehyde groups. illinois.edunih.gov
Exploration of Novel Reactivity Patterns for the Cyclopropyl-Aldehyde Motif
The combination of a cyclopropyl ring and an aldehyde group on the same aromatic scaffold presents opportunities for discovering novel reactivity patterns. The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, which can be a powerful tool for constructing more complex molecular architectures.
Ring-Opening Reactions: The palladium-catalyzed ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones has been reported. researchgate.net Investigating similar catalytic systems for the ring-opening of this compound could lead to the synthesis of various functionalized linear chains. The selectivity of the C-C bond cleavage in the cyclopropane ring can often be controlled by the catalyst and reaction conditions. nih.gov
Multicomponent Reactions (MCRs): Aldehydes are common components in MCRs, which allow for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govmdpi.com Developing new MCRs that incorporate this compound as a building block could provide access to diverse heterocyclic scaffolds. nih.govmdpi.com For example, the reaction of an aldehyde, an amine, and a ketone can lead to complex polycyclic structures. researchgate.net
Radical Reactions: The decomposition of cyclopropanecarbaldehyde can involve cyclopropyl radicals, which can undergo rearrangement to allyl radicals. rsc.org Exploring the radical chemistry of this compound could unveil new synthetic transformations.
The continued exploration of these and other reactivity patterns will undoubtedly expand the synthetic utility of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
